N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide
Description
N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoyl group, a bromophenyl group, and a methoxynaphthalene carboxamide moiety, which contribute to its distinct chemical behavior.
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrNO3/c1-30-23-14-18-10-6-5-9-17(18)13-21(23)25(29)27-22-12-11-19(26)15-20(22)24(28)16-7-3-2-4-8-16/h2-15H,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDDRYUDUSLBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the bromination of benzoyl chloride to obtain 2-benzoyl-4-bromobenzoyl chloride.
Coupling with Methoxynaphthalene: The brominated benzoyl chloride is then reacted with 3-methoxynaphthalene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 3-methoxynaphthalene-2-carboxylic acid.
Reduction: Formation of 2-benzoyl-4-bromophenyl-3-methoxynaphthalen-2-ol.
Substitution: Formation of N-(2-benzoyl-4-aminophenyl)-3-methoxynaphthalene-2-carboxamide.
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-bromophenyl)acetamide
- N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide
- N-(2-benzoyl-4-bromophenyl)-4-fluorobenzamide
Uniqueness
N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide stands out due to its methoxynaphthalene moiety, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Biological Activity
N-(2-benzoyl-4-bromophenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A naphthalene ring substituted with a methoxy group and a carboxamide group .
- A bromophenyl moiety linked to a benzoyl group .
This unique configuration contributes to its biological activity, particularly in interactions with biological macromolecules.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- DNA Intercalation : Its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in cancer biology.
- Receptor Modulation : It may interact with various receptors, altering signal transduction pathways that affect cell proliferation and survival.
Antimicrobial Properties
Research indicates that this compound has demonstrated antimicrobial activity against various pathogens. For instance, studies have shown effective inhibition of bacterial growth in vitro, suggesting potential applications as an antimicrobial agent.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have reported significant cytotoxic effects against several cancer cell lines, including:
- Hepatocellular carcinoma (HCC)
- Breast cancer
- Lung cancer
The mechanism involves inducing apoptosis and inhibiting cell migration and invasion through modulation of key signaling pathways.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Huh7 (HCC) | 38.15 | Induction of apoptosis, inhibition of migration |
| MCF-7 (Breast cancer) | 45.20 | DNA intercalation, enzyme inhibition |
| A549 (Lung cancer) | 50.30 | Modulation of receptor signaling |
Case Studies
- Study on Hepatocellular Carcinoma : A recent study evaluated the effects of the compound on Huh7 cells. The findings indicated that treatment with this compound led to a dose-dependent reduction in cell viability and migration, with an IC50 value of 38.15 μM after 48 hours .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent for bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
